molecular formula C11H7BrF3NO B7895364 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole CAS No. 66046-45-5

5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole

Cat. No.: B7895364
CAS No.: 66046-45-5
M. Wt: 306.08 g/mol
InChI Key: MWWCXSRHXJUYLZ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole is a high-value heterocyclic building block designed for use in medicinal chemistry and drug discovery research. The compound features two key reactive sites: a bromomethyl group that serves as a flexible handle for further functionalization, and a trifluoromethylphenyl moiety, a group widely recognized for its ability to improve the metabolic stability, lipophilicity, and binding affinity of lead molecules . As a substituted isoxazole, this scaffold is of significant interest in the development of novel pharmacologically active compounds. Isoxazole and other five-membered heterocycles like 1,2,4-oxadiazole and 1,3,4-oxadiazole are privileged structures in medicinal chemistry, frequently employed as bioisosteres for ester and amide functional groups to enhance a molecule's stability and drug-like properties . These heterocyclic cores are found in compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects . The presence of the electron-withdrawing trifluoromethyl group attached to the phenyl ring is a common strategy in agrochemical and pharmaceutical design to fine-tune electronic properties and overall molecular recognition. Researchers can leverage this reagent in various synthetic transformations, particularly utilizing the reactive benzyl bromine for nucleophilic substitution reactions (e.g., alkylations) or metal-catalyzed cross-couplings to create diverse chemical libraries for biological screening. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c12-6-9-5-10(16-17-9)7-1-3-8(4-2-7)11(13,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWCXSRHXJUYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20605672
Record name 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66046-45-5
Record name 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66046-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

    Bromomethylation: The bromomethyl group can be introduced through a bromomethylation reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Electrophilic Aromatic Substitution: The trifluoromethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing trifluoromethyl group may reduce its reactivity.

    Oxidation and Reduction: The oxazole ring can be involved in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products such as azides, nitriles, or thioethers.

    Electrophilic Aromatic Substitution: Products such as nitro or sulfonic acid derivatives.

    Oxidation and Reduction: Various oxidized or reduced oxazole derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds containing oxazole rings exhibit promising anticancer properties. A study highlighted that derivatives of 1,2-oxazole can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Agents : The incorporation of bromine and trifluoromethyl groups increases the lipophilicity of the compound, potentially enhancing its antimicrobial activity. Preliminary studies suggest that such compounds can be effective against a range of bacterial strains .
  • Pharmaceutical Intermediates : 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders due to its ability to cross the blood-brain barrier .

Applications in Material Science

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with tailored properties. Its unique structure allows for modifications that can enhance thermal stability and mechanical strength .
  • Fluorescent Materials : Due to the presence of the trifluoromethyl group, this compound may exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study, a series of oxazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

1,2,4-Oxadiazole Derivatives
  • 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 844498-80-2):
    • Core : 1,2,4-oxadiazole.
    • Substituents : Chloromethyl (position 5), 3-(trifluoromethyl)phenyl (position 3).
    • Molecular Weight : 278.62 g/mol.
    • Key Differences : The 1,2,4-oxadiazole core exhibits higher thermal stability compared to 1,2-oxazole due to aromaticity and resonance effects. The chlorine atom (vs. bromine) reduces electrophilicity, impacting reaction kinetics in substitution reactions .
Thiadiazole Derivatives
  • 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole (CAS 947599-52-2): Core: 1,2,4-thiadiazole. Substituents: Bromomethyl (position 5), 4-(trifluoromethyl)phenyl (position 3).

Substituent Variations

Halogenated Methyl Groups
  • 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole :

    • Substituents : Chloromethyl (position 5).
    • Reactivity : Chlorine’s lower leaving-group ability compared to bromine reduces its utility in Suzuki couplings or alkylation reactions .
  • 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1):

    • Substituents : Bromophenyl (position 3), methyl (position 5).
    • Molecular Weight : 239.07 g/mol.
    • Applications : Demonstrated antitumor activity in preclinical models, highlighting the role of bromine in bioactivity .
Functional Group Modifications
  • 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol (CAS 1188228-02-5):
    • Substituents : Hydroxyl (position 5), 4-(trifluoromethyl)phenyl (position 3).
    • Molecular Weight : 229.16 g/mol.
    • Key Differences : The hydroxyl group enables hydrogen bonding, improving solubility but reducing metabolic stability compared to bromomethyl derivatives .

Key Trends :

  • Trifluoromethyl Groups : Enhance lipophilicity and resistance to oxidative metabolism, as seen in COX-2 inhibitors .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius improves binding to hydrophobic enzyme pockets, as observed in antitumor oxadiazoles .

Biological Activity

5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11_{11}H7_7BrF3_3NO
  • Molecular Weight : 306.08 g/mol
  • CAS Number : 66046-45-5

The compound features a bromomethyl group and a trifluoromethyl-substituted phenyl ring attached to an oxazole core, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Electrophilic Center : The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions with biological macromolecules.
  • Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its absorption and bioavailability in biological systems.

Antitumor Activity

Research indicates that oxazole derivatives, including this compound, exhibit notable antitumor properties. A study highlighted the structure-activity relationship (SAR) of various oxazole compounds, noting that specific substitutions significantly enhance cytotoxicity against cancer cell lines.

CompoundIC50_{50} (µg/mL)Cell Line
This compoundTBDTBD
Doxorubicin0.5A-431
Compound X1.98 ± 1.22Jurkat

The presence of electron-donating groups on the phenyl ring was found to increase activity against various cancer cell lines .

Antibacterial Activity

Another area of interest is the antibacterial potential of this compound. In a comparative study, several oxazole derivatives were tested against bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Ampicillin8Staphylococcus aureus
Ciprofloxacin4Escherichia coli

These findings suggest that the compound may possess significant antibacterial properties, although specific MIC values for this derivative remain to be established .

Study on Antitumor Effects

A recent study evaluated the effects of this compound on human glioblastoma cells. The results indicated a promising reduction in cell viability compared to untreated controls. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

Pharmacological Applications

The compound has also been investigated for its potential use as a scaffold in drug design. Its structural features allow for modifications that could lead to derivatives with enhanced therapeutic profiles .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of pre-functionalized precursors. For example, oxazole ring formation may utilize a [3+2] cycloaddition between nitriles and brominated intermediates under controlled temperatures (80–120°C) . Solvent choice (e.g., DMF or THF) and catalysts (e.g., CuI) significantly impact yields. Evidence from analogous compounds shows yields ranging from 55% to 60% under optimized conditions (e.g., NaOMe in DMSO at 120°C) .

  • Key Data :

Reaction ComponentTypical RangeExample ConditionsYield
Temperature80–120°CDMSO, 120°C60%
CatalystCuI, K₂CO₃DMF, 100°C55%

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Structural validation relies on NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals near -60 ppm , while the oxazole ring’s C-H stretching appears at ~3100 cm⁻¹ in IR. Mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H⁺] calculated for C₁₁H₈BrF₃NO: 314.05 g/mol) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The bromomethyl group is sensitive to nucleophilic attack, necessitating anhydrous storage (argon atmosphere) at -20°C. Stability studies on similar oxazoles indicate decomposition >72 hours at room temperature in polar solvents (e.g., DMSO) . Purity (>95%) is critical to prevent side reactions during downstream applications .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or guide synthetic optimization?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites. For example, the bromomethyl group’s electron-withdrawing effect increases electrophilicity at the oxazole’s C4 position, favoring SN2 substitutions . Studies on analogous triazoles used B3LYP/6-31G(d) basis sets to map transition states and optimize reaction pathways .

  • Key Insight : Computational models align with experimental data, such as regioselective bromination patterns .

Q. How do structural modifications (e.g., substituent variations) affect biological activity or material properties?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies on oxazole derivatives reveal that trifluoromethyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability . Replacing bromine with chlorine reduces steric hindrance but lowers electrophilicity, as shown in comparative crystallography studies .

  • Data Comparison :

SubstituentlogPMelting Point (°C)Biological Activity (IC₅₀)
Br (target compound)3.572–7510 µM (enzyme inhibition)
Cl (analogue)2.861–6325 µM

Q. How can contradictory data in literature (e.g., divergent reaction yields) be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or unoptimized conditions. For example, a 10% yield variation in bromination reactions may stem from trace moisture deactivating catalysts . Systematic reproducibility protocols, including strict moisture control (e.g., molecular sieves) and in situ monitoring (e.g., TLC), are recommended .

Experimental Design Considerations

Q. What strategies minimize side reactions during functionalization of the bromomethyl group?

  • Methodological Answer : Use of bulky bases (e.g., DBU) suppresses elimination pathways. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ with arylboronic acids at 60°C achieves >70% cross-coupling efficiency while minimizing debromination . Solvent polarity (e.g., toluene vs. DMF) also affects selectivity .

Q. How can spectroscopic artifacts (e.g., overlapping NMR signals) be addressed?

  • Methodological Answer : COSY and HSQC NMR experiments resolve overlapping ¹H/¹³C signals. For example, the oxazole ring’s C2 and C4 protons in crowded spectra are distinguishable via 2D correlation . Deuterated solvents (e.g., DMSO-d₆) enhance signal resolution .

Data Reporting Best Practices

  • Purity : Report HPLC/GC-MS data (e.g., ≥95%) .
  • Crystallography : Include CIF files for novel derivatives, referencing databases like CCDC .
  • Safety : Note handling precautions (e.g., bromine’s toxicity; LD₅₀ data for analogues) .

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